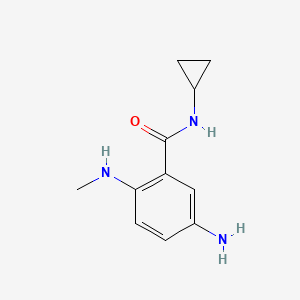![molecular formula C13H13N5O2 B3034089 3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one CAS No. 136860-16-7](/img/structure/B3034089.png)
3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one
Descripción general
Descripción
3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one, commonly referred to as PPDO, is an organic compound with a wide range of applications in the scientific field. It is a member of the oxazinone family, which is characterized by its heterocyclic ring structure and the presence of a nitrogen atom in its core. PPDO is a colorless, crystalline solid with a molecular weight of 221.31 g/mol. It is soluble in water and other organic solvents, making it a versatile compound for use in a variety of synthetic and analytical processes.
Aplicaciones Científicas De Investigación
PPDO has a wide range of applications in the scientific field. It is used as a reagent in the synthesis of a variety of heterocyclic compounds, such as pyrazolopyridines and pyrazolopyrimidines. It is also used in the preparation of biologically active compounds, such as inhibitors of the enzyme aromatase, which is involved in the biosynthesis of estrogen. In addition, PPDO is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs.
Mecanismo De Acción
PPDO acts as an aromatase inhibitor by binding to the active site of the enzyme and blocking the binding of the substrate to the active site. This inhibits the enzyme’s ability to catalyze the conversion of androgens to estrogens.
Biochemical and Physiological Effects
The inhibition of aromatase by PPDO results in a decrease in the levels of circulating estrogens in the body. This can have a variety of effects, depending on the individual. In premenopausal women, it can result in a decrease in the symptoms of premenstrual syndrome. In postmenopausal women, it can result in a decrease in the risk of breast cancer, as well as a decrease in the risk of cardiovascular disease. In men, it can result in a decrease in the risk of prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using PPDO in lab experiments is its high solubility, which makes it easy to work with. Additionally, it is relatively inexpensive and readily available. However, there are some limitations to its use. For example, it is not very stable in the presence of light or heat, and it has a relatively short shelf life.
Direcciones Futuras
There are a variety of potential future directions for research involving PPDO. These include further studies into its mechanism of action, as well as investigations into its potential applications in the development of new drugs or drug delivery systems. Additionally, further research could be conducted into its potential use as an inhibitor of other enzymes, such as cytochrome P450 enzymes. Finally, further research could be conducted into its potential use as a reagent in the synthesis of other compounds.
Propiedades
IUPAC Name |
3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-17(2)13-15-11-9(12(19)20-13)10(14)16-18(11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTSDAKZZLRRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C(=NN2C3=CC=CC=C3)N)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B3034010.png)

![2-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B3034012.png)
![6,7-difluoro-1-(3-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3034014.png)


![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]ethanone](/img/structure/B3034018.png)



![[4-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B3034026.png)

